molecular formula C7H4ClNO B085134 5-Chloro-2-hydroxybenzonitrile CAS No. 13589-72-5

5-Chloro-2-hydroxybenzonitrile

Cat. No. B085134
CAS RN: 13589-72-5
M. Wt: 153.56 g/mol
InChI Key: XWQDMIXVAYAZGB-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da .


Synthesis Analysis

The synthesis of 5-Chloro-2-hydroxybenzonitrile involves diverse arylmethyl groups to replace the benzyl moiety of the lead Hsp90 inhibitor . The hydroxyaldehyde, being at least partially in the form of a salt and/or complex of the metal, may be used as such or in the form of a solution or dispersion in water or in a water-miscible or water-immiscible organic solvent .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxybenzonitrile consists of a benzene ring with a carbon bearing a nitro group . The InChI code for this compound is 1S/C7H4ClNO/c8-6-1-2-7 (10)5 (3-6)4-9/h1-3,10H .


Physical And Chemical Properties Analysis

5-Chloro-2-hydroxybenzonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 269.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 37.7±0.4 cm3, a polar surface area of 44 Ų, and a molar volume of 108.5±5.0 cm3 .

Scientific Research Applications

  • Photochemistry and Reactivity : The photochemistry of 5-chloro-2-hydroxybenzonitrile was studied in aqueous solutions, highlighting its reactivity and formation of transient species and photoproducts. These findings are crucial for understanding its behavior under light exposure and potential applications in photochemical processes (Bonnichon, Grabner, Guyot, & Richard, 1999).

  • Dehalogenation and Environmental Impact : Research on Desulfitobacterium chlororespirans revealed its ability to debrominate and deiodinate compounds similar to 5-Chloro-2-hydroxybenzonitrile, offering insights into bioremediation and environmental impact of such chemicals (Cupples, Sanford, & Sims, 2005).

  • Aquatic Photodegradation : Studies on the aquatic photodegradation of related compounds indicate the environmental fate and degradation pathways of 5-Chloro-2-hydroxybenzonitrile in aquatic systems, essential for assessing its environmental impact (Kochany, Choudhry, & Webster, 1990).

  • Chemical Structure and Interactions : The analysis of isostructures and polymorphs of similar compounds provides insights into the molecular interactions and structural characteristics of 5-Chloro-2-hydroxybenzonitrile, which can be useful in material science and crystallography (Britton, 2006).

  • Pesticide Reduction Mechanisms : Understanding the reduction mechanisms of structurally related pesticides can inform the development of safer and more efficient pesticides, as well as strategies for their environmental decontamination (Sokolová et al., 2008).

  • Herbicide Activity and Resistance : The herbicidal properties of related compounds and the development of herbicide resistance in plants through genetic engineering have significant implications for agriculture and crop protection (Stalker, McBride, & Malyj, 1988).

  • Pharmaceutical Applications : The selective agonist activity of a compound structurally similar to 5-Chloro-2-hydroxybenzonitrile for serotonin receptors suggests potential pharmaceutical applications, especially in neurological and psychiatric disorders (Rørsted, Jensen, & Kristensen, 2021).

  • Biotransformation by Microorganisms : The ability of actinobacteria to transform compounds similar to 5-Chloro-2-hydroxybenzonitrile into less toxic metabolites is relevant for bioremediation and environmental detoxification (Veselá et al., 2012).

properties

IUPAC Name

5-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDMIXVAYAZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380516
Record name 5-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxybenzonitrile

CAS RN

13589-72-5
Record name 5-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13589-72-5
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Synthesis routes and methods I

Procedure details

4-Chloro-2-iodophenol (85 g, 0.33 mol) was dissolved in 150 ml of DMF, followed by the addition of 32.5 g (0.36 mol) of copper cyanide. The resulting mixture was refluxed for 2 hours and then concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and the thus-prepared solution was washed with water. Subsequent to elimination of an undissolved salt, the solution was concentrated under reduced pressure, whereby 40.4 g of 5-chloro-2-hydroxybenzonitrile were obtained (yield: 80%). Without purification, it was provided for use in the next step.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Amino-4-chlorophenol (50 g, 0.35 mol) was dissolved in 500 ml of 2.5N HCl. The resulting solution was cooled to 0° C., at which a solution of 25.25 g (0.37 mol) of sodium nitrite in 50 ml of water was added slowly. After stirring for 30 minutes, a chilled solution of 70 g (0.42 mol) of potassium iodide in 100 ml of water was added slowly. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred overnight. The reaction mixture was extracted with ethyl acetate and the solvent was distilled off under reduced pressure, whereby 89.7 g of 4-chloro-2-iodophenol were obtained (yield: 99%). Next, 85 g (0.33 mol) of the 4-chloro-2-iodophenol and 32.5 g (0.36 mol) of copper cyanide were dissolved in 150 ml of DMF. After the resultant solution was heated under reflux for 2 hours, the DMF was distilled off under reduced pressure. The residue was extracted with ethyl acetate and the extract was then washed with water. An insoluble matter was filtered off. The solvent was then distilled off under reduced pressure, whereby 40.4 g of 5-chloro-2-hydroxybenzonitrile were obtained (yield: 80%) (melting point: 150.3-152.6° C.).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-chloro-2-hydroxybenzaldehyde (300 g, 1.92 mol) and hydroxylamine-O-sulfonic acid (260 g, 2.30 mol) were suspended in water (4.5 L) at room temperature, which was then stirred at 60° C. for 7 hours. Water (3 L) was added to the reaction mixture, which was then cooled with ice, followed by filtering a crystal before further washing with water (1.5 L). The precipitated crystal was suspended in water (1.5 L), filtered, washed with water, and subjected to tray drying at 50° C. for 22 hours to obtain 272 g of the title compound (white crystal, yield: 93%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods V

Procedure details

A solution of 5-chloro-2-hydroxybenzaldoxime (4.2 g) in acetic anhydride (15 ml) was heated for 4 hours at reflux, then allowed to stand for 16 hours at ambient temperature. The mixture was added to a vigorously stirred ice-water mixture and after one hour the resulting solid was collected by filtration. 2M Sodium hydroxide solution (120 ml) was added to a stirred solution of this solid in methanol (50 ml) and the mixture stirred for 20 minutes. The pH of the mixture was then adjusted to 4.0 with 2M hydrochloric acid solution. The mixture was cooled to 4° C. and the white precipitate collected by filtration to give 4-chloro-2-cyanophenol (2.6 g), m.p. 166°-168° C.; NMR (CDCl3 /d6 -DMSO): 6.69(1H,d,J=8 Hz), 7.04(1H,dd,J=8,2.5 Hz), 7.11(1H,d,J=2.5 Hz), 10.33(1H,s).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Kumar, KM Basavaraja, MH Mathada… - Rasayan J …, 2021 - rasayanjournal.co.in
… The present work reveals the compound 5-chloro-2-hydroxybenzonitrile 2 from 5-chloroslicylaldehyde (1) by treating acetic anhydride and sodium ethoxide. We have continued to get …
Number of citations: 3 rasayanjournal.co.in
F Bonnichon, G Grabner, G Guyot… - Journal of the Chemical …, 1999 - pubs.rsc.org
… The photochemistry of 5-chloro-2-hydroxybenzonitrile 1 was studied in aqueous solution using transient absorption spectroscopy and product analysis. The triplet carbene 3-cyano-4-…
Number of citations: 28 pubs.rsc.org
S Oh, JM Tanski - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
… Anwar & Hansen, 2008), cobalt(II) catalyzed conversion of 5-bromo-2-hydroxyaldoxime to the nitrile (Tamilselvan et al., 2009), and photochemically from 5-chloro-2-hydroxybenzonitrile …
Number of citations: 2 scripts.iucr.org
DS Treitler, S Leung, M Lindrud - Organic Process Research & …, 2017 - ACS Publications
The search for a faster, safer protocol for the direct synthesis of 5-aryltetrazoles from aryl nitriles in the presence of sodium azide and an amine hydrochloride salt led to the discovery of …
Number of citations: 23 pubs.acs.org
G Grabner, C Richard - Environmental Photochemistry Part II, 2005 - Springer
… In ethanolic solutions, the triplet lifetime of 5-chloro-2-hydroxybenzonitrile was long enough to allow the detection of the triplet-triplet absorption. Acrylamide quenching studies showed …
Number of citations: 26 link.springer.com
E Whiting, ME Lanning, JA Scheenstra… - The Journal of Organic …, 2015 - ACS Publications
A mild and efficient one-pot procedure is described to transform salicylaldoximes into salicylonitriles using Mitsunobu chemistry. The reactions proceed through the corresponding 1,2-…
Number of citations: 32 pubs.acs.org
K Othmen, P Boule, B Szczepanik… - The Journal of …, 2000 - ACS Publications
… this respect, other haloaromatics with measurably longer triplet lifetimes are better suited for study; indeed the results of studies of the photochemistry of 5-chloro-2-hydroxybenzonitrile …
Number of citations: 42 pubs.acs.org
ME Zwaagstra, H Timmerman, M Tamura… - Journal of medicinal …, 1997 - ACS Publications
… Removal of the solvent yielded 40.4 g (0.26 mol) of 5-chloro-2-hydroxybenzonitrile (9), which was … To a suspention of 39.25 g (0.25 mol) of 5-chloro-2-hydroxybenzonitrile (9) in 40 mL of …
Number of citations: 82 pubs.acs.org
H Gao, JY Chen, Z Peng, L Feng… - The Journal of …, 2022 - ACS Publications
Inspired by OxdA that operates biocatalytic aldoxime dehydration, we have developed an efficient iron catalyst, Cp*Fe(1,2-Cy 2 PC 6 H 4 O) (1), which rapidly converts various aliphatic …
Number of citations: 1 pubs.acs.org
P Nimnual, J Tummatorn… - The Journal of …, 2015 - ACS Publications
The utility of the nitrogen extrusion reaction of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN 3 in the presence of ZrCl 4 or TfOH, has been …
Number of citations: 42 pubs.acs.org

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